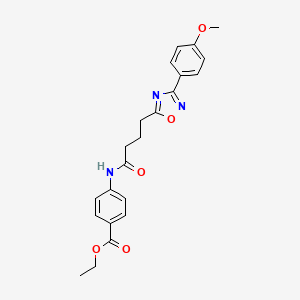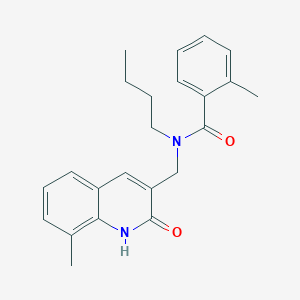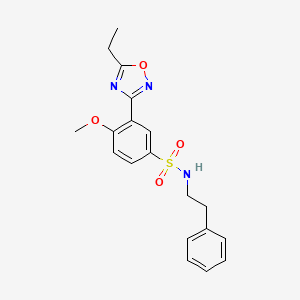![molecular formula C17H19NO4 B7716105 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide, also known as 3C-P, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent hallucinogen that has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other receptors such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide in lab experiments include its potency, selectivity, and structural similarity to other phenethylamines. However, its use is limited by its potential for abuse and the lack of research on its long-term effects.
Future Directions
Future research on 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide could focus on its potential therapeutic applications, such as its use in the treatment of various psychiatric disorders. It could also explore its effects on other neurotransmitter systems and receptors, and investigate its long-term effects on the brain and behavior. Additionally, research could be done on the development of safer and more selective analogues of this compound.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves several steps, including the condensation of 3-pyridinemethanol with 3,5-dimethoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with benzoyl chloride. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that is structurally similar to other phenethylamines such as mescaline and 2C-B. Studies have shown that this compound produces profound alterations in perception, mood, and thought, similar to other hallucinogens.
properties
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)11-18-17(19)13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRNWZUXVXFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)





